molecular formula C10H9NO3 B1296292 (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid CAS No. 3849-22-7

(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Cat. No.: B1296292
CAS No.: 3849-22-7
M. Wt: 191.18 g/mol
InChI Key: ARVSJYVMPQBCTL-UHFFFAOYSA-N
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Description

(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134573. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, with the CAS number 3849-22-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse sources of scientific literature.

The molecular formula of this compound is C10H9NO3, with a molecular weight of approximately 191.18 g/mol. Its structure features an isoindole core, which is known for various biological activities.

While specific mechanisms of action for this compound are not fully characterized, it is believed to interact with various biochemical pathways. Compounds with similar structures often influence enzyme activity and metabolic processes. Research indicates that derivatives of isoindole can modulate signaling pathways associated with inflammation and cancer cell proliferation .

Biological Activities

The biological activities of this compound include:

1. Antioxidant Activity
Studies have shown that compounds containing isoindole structures exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes like COX and LOX. This suggests potential applications in treating inflammatory diseases .

3. Anticancer Potential
Preliminary studies suggest that isoindole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact pathways remain to be elucidated but may involve modulation of cell cycle regulatory proteins .

Case Studies

Several studies have investigated the biological effects of isoindole derivatives:

Case Study 1: Antioxidant Activity
A study demonstrated that a related isoindole derivative significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating its potential as an antioxidant agent .

Case Study 2: Anti-inflammatory Properties
In an experimental model of arthritis, a compound structurally related to this compound was shown to decrease the levels of inflammatory markers in serum and joint tissues .

Case Study 3: Anticancer Studies
A recent investigation revealed that certain isoindole derivatives inhibited the proliferation of breast cancer cells in vitro by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other compounds in its class:

Compound Molecular Weight (g/mol) Biological Activity Mechanism
This compound191.18Antioxidant, Anti-inflammatoryEnzyme modulation
5-Methoxyisoindole205.23AnticancerApoptosis induction
Isoindole derivativesVariesVarious (neuroprotective, anti-diabetic)Diverse pathways

Properties

IUPAC Name

2-(3-oxo-1,2-dihydroisoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(13)5-8-6-3-1-2-4-7(6)10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVSJYVMPQBCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300074
Record name (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3849-22-7
Record name 2,3-Dihydro-3-oxo-1H-isoindole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3849-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 134573
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3849-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
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Reactant of Route 6
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